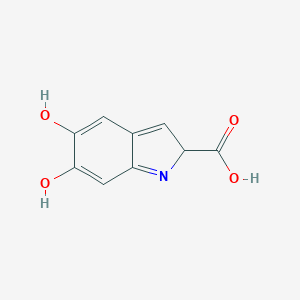
5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2'-deoxyuridine 5'-triphosphate (5-Cl-dUTP) is a modified nucleotide that has been widely used in scientific research for its unique properties. It is a halogenated analog of thymidine and can be incorporated into DNA during replication, leading to DNA damage and inhibition of cell proliferation.
Wirkmechanismus
The mechanism of action of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. Once incorporated, it can lead to DNA damage through the formation of covalent bonds with adjacent nucleotides, leading to inhibition of cell proliferation and induction of DNA repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include inhibition of cell proliferation, induction of DNA damage, and activation of DNA repair mechanisms. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in lab experiments include its ability to induce DNA damage and inhibit cell proliferation, making it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication. However, the limitations of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate). Another direction is the investigation of the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment, as it has been shown to inhibit cell proliferation and induce DNA damage. Additionally, further research can be conducted to explore the potential use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) as a tool for studying DNA replication and repair mechanisms.
In conclusion, 5-Chloro-2'-deoxyuridine 5'-triphosphate is a modified nucleotide that has been widely used in scientific research for its unique properties. Its ability to induce DNA damage and inhibit cell proliferation makes it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Further research can be conducted to explore the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be achieved through a multi-step process involving the chlorination of thymidine, followed by the protection of the 5'-hydroxyl group and the deprotection of the 2'-hydroxyl group. The final step involves the triphosphorylation of the modified nucleotide using triphosphorylating agents such as tetraethylammonium pyrophosphate. The purity and yield of the product can be improved through various purification techniques such as high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) has been widely used in scientific research as a tool to study DNA replication, repair, and recombination. It can be incorporated into DNA during replication and can lead to DNA damage, which can be used to study the mechanisms of DNA repair. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label newly synthesized DNA, allowing for the identification of actively proliferating cells.
Eigenschaften
CAS-Nummer |
132183-42-7 |
|---|---|
Molekularformel |
C9H14ClN2O14P3 |
Molekulargewicht |
502.59 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14ClN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
AUVWJHIXZKLKSM-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonyme |
5-chloro-2'-deoxyuridine 5'-triphosphate 5-chlorouracil-2'-deoxynucleoside-5'-triphosphate 5-Cl-dUTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)




![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)